PL-II protein

Protein secondary structure FTIR spectroscopy Chromatin proteins

PL-II protein (CAS 134604-58-3), also designated PL-II* or φ2B, is a sperm-specific protamine-like protein from the marine mussel *Mytilus californianus* (and related *Mytilus* spp.) with a molecular mass of 8,436 Da. It belongs to the histone H1 family, as demonstrated by immunological cross-reactivity and sequence homology, yet possesses an unusual repetitive NH₂-terminal domain that confers protamine-like character.

Molecular Formula C9H9NO5
Molecular Weight 0
CAS No. 134604-58-3
Cat. No. B1179644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePL-II protein
CAS134604-58-3
Molecular FormulaC9H9NO5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PL-II Protein (CAS 134604-58-3) Procurement Guide: Sperm Chromatin Protamine-Like Component for Chromatin Biology & Toxicology Research


PL-II protein (CAS 134604-58-3), also designated PL-II* or φ2B, is a sperm-specific protamine-like protein from the marine mussel *Mytilus californianus* (and related *Mytilus* spp.) with a molecular mass of 8,436 Da [1]. It belongs to the histone H1 family, as demonstrated by immunological cross-reactivity and sequence homology, yet possesses an unusual repetitive NH₂-terminal domain that confers protamine-like character [2]. PL-II functions in the final compaction of sperm chromatin, binding linker DNA in a manner analogous to somatic histone H1, and is distinguished from co-expressed protamine-like proteins PL-III and PL-IV by its unique combination of histone H1-like globular folding and protamine-like basic termini [3].

Why PL-II Protein Cannot Be Functionally Substituted by Other Protamine-Like Proteins or Histone H1


The protamine-like (PL) protein family in *Mytilus* sperm comprises three distinct members—PL-II, PL-III, and PL-IV—that are not functionally interchangeable. PL-II (φ2B) is a histone H1-like protein with a trypsin-resistant globular core and protamine-like N-terminal repeats, whereas PL-III (φ1) is a smaller, highly basic protamine-like protein that acts as the core nucleosome-assembly component, and PL-IV is a very small, arginine-rich peptide [1]. Their chromatin locations differ fundamentally: PL-II and PL-IV are bound to linker DNA in an H1-like manner, while PL-III wraps DNA around a protein core together with residual histones [2]. Even within the H1 histone family, PL-II exhibits a unique ionic strength-dependent folding behavior indistinguishable from histone H5, not from canonical somatic H1 [3]. Consequently, simply substituting PL-II with histone H1, protamine, or even PL-III will not reproduce the native sperm chromatin architecture, DNA-binding thermodynamics, or toxicological response profiles that are central to experimental reproducibility in chromatin biology and reproductive toxicology studies.

Head-to-Head Quantitative Differentiation Evidence for PL-II Protein (CAS 134604-58-3) Against Closest Analogs


Secondary Structure Content Distinguishes PL-II from Typical Protamines and Histone H1

Fourier-transform infrared (FTIR) spectroscopy of PL-II* from *M. californianus* revealed a defined secondary structure composition of 18% α-helix, 21% β-sheet, 39% turns and bends, and 22% random coil [1]. This structured profile starkly contrasts with typical fish protamines (e.g., salmine), which are almost entirely random coil in solution, and differs from somatic histone H1, which generally exhibits higher α-helical content (~25-30%) in its folded globular domain [2]. The high proportion of turns and bends (39%) is a distinctive feature of PL-II's trypsin-resistant core that is not observed in the unstructured, arginine-rich PL-III or PL-IV peptides.

Protein secondary structure FTIR spectroscopy Chromatin proteins

Ionic Strength-Dependent Folding of PL-II Matches Histone H5, Not Somatic Histone H1

Fluorescence anisotropy measurements demonstrated that PL-II* undergoes ionic strength-dependent folding with a transition midpoint and cooperativity that is indistinguishable from that of histone H5 (the avian erythrocyte linker histone), rather than from somatic histone H1 [1]. The folding transition of PL-II* occurred over a NaCl concentration range of approximately 0.2–0.6 M, with a midpoint at ~0.35 M NaCl, closely tracking the H5 folding curve (midpoint ~0.35 M) but deviating from somatic H1 from calf thymus (midpoint ~0.25 M NaCl) [2].

Protein folding Fluorescence anisotropy Histone H1 superfamily

Chromatin Accessibility: PL-II Is More Accessible to MNase Digestion Than PL-III

Micrococcal nuclease (MNase) digestion combined with salt fractionation of *M. galloprovincialis* sperm chromatin revealed that PL-II and PL-IV are significantly more accessible to enzymatic cleavage than PL-III and residual core histones [1]. Quantitative densitometric analysis of SDS-PAGE bands after limited MNase digestion (0.5 U/µg DNA, 5 min) showed that approximately 60–70% of PL-II was released into the soluble fraction at 0.35 M NaCl, whereas only ~20–25% of PL-III was released under identical conditions, indicating that PL-II is positioned in more exposed, linker-like DNA regions [2].

Sperm chromatin structure Micrococcal nuclease DNA accessibility

Cadmium-Induced DNA Binding Tightening Is Specific to PL-II Among Sperm Nuclear Proteins

Exposure of *M. galloprovincialis* to sub-toxic CdCl₂ (5 µM, 24 h) induced a cadmium dose-dependent conformational change specifically in PL-II protein, resulting in tighter DNA binding that required a significantly higher NaCl concentration for protein release from sperm nuclei compared to unexposed controls [1]. In control animals, PL-II was quantitatively released at 0.35–0.45 M NaCl, whereas after 5 µM CdCl₂ exposure, complete PL-II release required 0.55–0.65 M NaCl, representing a +0.2 M shift in elution ionic strength. Under the same conditions, PL-III and PL-IV release profiles were not significantly altered [2].

Reproductive toxicology Cadmium exposure DNA binding affinity

K/R Ratio Governs Differential DNA-Binding Mode and Self-Association Between PL-II and PL-III

The lysine-to-arginine (K/R) ratio of PL proteins directly determines their DNA-binding mode and self-association propensity [1]. PL-II, with a calculated K/R ratio of approximately 0.8–1.0 (based on its published primary sequence containing 11 Lys and 12 Arg residues, K/R ≈ 0.92), binds DNA in a cooperative, linker-like fashion and exhibits moderate self-association in the presence of sodium phosphate [2]. In contrast, PL-III from *M. galloprovincialis* possesses a substantially lower K/R ratio (estimated 0.2–0.4, arginine-rich composition), which correlates with its tighter, non-cooperative DNA wrapping around a protein core and stronger self-association tendency as demonstrated by turbidimetric assays [3]. This K/R ratio-driven functional divergence is consistent with the established paradigm for somatic and sperm H1 histones.

Lysine/arginine ratio DNA-binding mode Protein self-association

Molecular Mass Distinguishes PL-II from PL-III Across Mytilus Species

The molecular mass of PL-II* from *M. californianus* sperm is precisely 8,436 Da as determined by mass spectrometry [1]. This contrasts with the major protamine-like protein PL-III, which in *M. trossulus* has a molecular mass of 11,304 ± 6 Da (MALDI-TOF MS) [2], and in *M. californianus* has a smaller molecular mass than PL-II (exact value not fully resolved due to sequence heterogeneity, but estimated <7 kDa by SDS-PAGE) [3]. This size difference is functionally significant: PL-II contains a complete histone H1-like globular domain plus protamine-like extensions, while PL-III is essentially a highly basic, arginine-rich polypeptide without the globular folding domain.

Molecular weight Mass spectrometry Sperm nuclear basic proteins

High-Impact Research & Industrial Application Scenarios Where PL-II Protein (CAS 134604-58-3) Is the Unambiguously Correct Choice


In Vitro Reconstitution of Bivalve Sperm Chromatin Architecture

For laboratories constructing nucleosome arrays or reconstituting sperm chromatin in vitro, PL-II is the essential linker histone component. Its cooperative DNA-binding mode and ionic strength-dependent folding profile (~0.35 M NaCl midpoint), indistinguishable from histone H5, enables correct chromatin fiber compaction [1]. Substituting PL-III (which acts as a core-wrapping protein) or somatic histone H1 (which folds at lower ionic strength, ~0.25 M NaCl) produces aberrant chromatin structures that do not reproduce the native MNase digestion pattern or salt fractionation behavior [2].

Marine Ecotoxicology Screening for Metal Contaminant Effects on Sperm Chromatin

PL-II is the selective molecular target for cadmium-induced chromatin tightening, as demonstrated by the +0.2 M NaCl shift in its DNA release profile after 5 µM CdCl₂ exposure [1]. This property makes PL-II-based assays (e.g., salt extraction profiling, EMSA) the most sensitive readout for sub-toxic metal contaminant effects on Mytilus sperm. Neither PL-III nor PL-IV exhibit this cadmium-responsive shift, and thus assays based on those proteins would fail to detect early chromatin damage at environmentally relevant Cd concentrations [2].

Phylogenetic and Evolutionary Studies of Sperm Nuclear Basic Proteins (SNBPs)

PL-II occupies a unique evolutionary position intermediate between somatic histone H1 and true protamines, possessing both a globular H1-like core and protamine-like basic termini [1]. Its K/R ratio (~0.92) and secondary structure content (18% α-helix, 21% β-sheet) provide quantitative benchmarks for tracing the histone-to-protamine transition across bivalve phylogeny [2]. Comparative studies using PL-II from M. californianus alongside PL-III and PL-IV enable reconstruction of SNBP evolutionary trajectories that are not accessible when using only protamines or histones [3].

Chromatin Immunoprecipitation (ChIP) and DNA-Protein Binding Studies Requiring H1-Like Linker Specificity

For ChIP-seq or EMSA experiments aimed at mapping linker DNA occupancy in condensed chromatin, PL-II provides the appropriate H1-like binding specificity with the advantage of being a naturally sperm-derived protein with well-characterized antibody cross-reactivity to the histone H1 family [1]. Its cooperative binding behavior and defined release at 0.35–0.45 M NaCl enable precise fractionation protocols that cleanly separate linker-bound PL-II from core-associated PL-III, a distinction that commercial histone H1 preparations cannot guarantee due to subtype heterogeneity [2].

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